methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE is a complex organic compound with the molecular formula C20H17ClN4O3S3 and a molecular weight of 493.028 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a hydrazono functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form hydrogen bonds with active sites, while the chlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-((E)-{[({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)BENZOATE
- METHYL 4-{(E)-[({[1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}BENZOATE
- METHYL 4-{(E)-[({[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}BENZOATE
Uniqueness
METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17ClN2O3S |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17ClN2O3S/c1-24-18(23)15-6-2-13(3-7-15)10-20-21-17(22)12-25-11-14-4-8-16(19)9-5-14/h2-10H,11-12H2,1H3,(H,21,22)/b20-10+ |
InChI Key |
JMMFEAKYUXFRTK-KEBDBYFISA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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